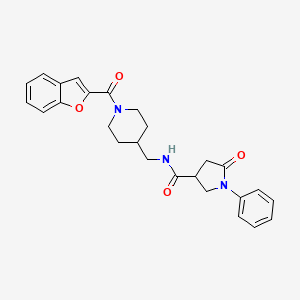

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c30-24-15-20(17-29(24)21-7-2-1-3-8-21)25(31)27-16-18-10-12-28(13-11-18)26(32)23-14-19-6-4-5-9-22(19)33-23/h1-9,14,18,20H,10-13,15-17H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTAFMKGEVYLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Benzofuran Moiety : Imparts unique binding properties.

- Piperidine Ring : Enhances interaction with biological targets.

- Pyrrolidine and Carboxamide Groups : Contribute to the overall pharmacological profile.

These structural elements allow the compound to interact effectively with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This suggests its potential as a novel antimicrobial agent .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes involved in critical biological pathways. Its ability to modulate enzyme activity may have implications for treating diseases such as cancer and neurodegenerative disorders. The exact pathways and molecular targets are still under investigation, with ongoing research focusing on its specificity and efficacy .

The mechanism of action involves:

- Binding Affinity : The benzofuran moiety likely plays a crucial role in binding to target enzymes or receptors.

- Modulation of Pathways : The piperidine and pyrrolidine components may influence the compound's pharmacokinetic properties, enhancing its therapeutic potential.

Further studies are required to elucidate the specific interactions at the molecular level.

Comparative Studies

A comparative analysis of similar compounds has highlighted the unique properties of this compound. For instance, related compounds have shown varying degrees of biological activity based on their structural modifications. The following table summarizes these findings:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate antimicrobial | Similar structure, different substituents |

| Compound B | High enzyme inhibition | Enhanced binding due to additional functional groups |

| Target Compound | Broad-spectrum antimicrobial | Unique combination of functionalities |

In Vivo Studies

While in vitro studies present promising results, further research is needed to confirm the compound's efficacy and safety in vivo. Early-stage animal studies are being planned to assess the pharmacodynamics and pharmacokinetics of this compound .

Q & A

What are the critical parameters for optimizing the multi-step synthesis of this compound?

Methodological Answer:

Synthesis involves sequential reactions, including amide coupling, cyclization, and functional group modifications. Key considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .

- Catalysts: Use coupling agents like HATU or EDC/HOBt for carboxamide linkages, ensuring minimal racemization .

- Temperature Control: Maintain 0–25°C during nucleophilic substitutions to suppress side reactions .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves purity (>95%) .

How can structural characterization resolve discrepancies in reported bioactivity data?

Methodological Answer:

Contradictions in bioactivity often arise from structural impurities or stereochemical variations. Use:

- NMR Spectroscopy: Compare H/C NMR shifts to confirm stereochemistry at the pyrrolidine C-3 and piperidine C-4 positions .

- X-ray Crystallography: Resolve absolute configuration ambiguities, as demonstrated for similar CGRP receptor antagonists .

- LC-MS/HPLC: Quantify impurities (e.g., unreacted benzofuran intermediates) that may skew bioassay results .

What experimental strategies validate target engagement in enzymatic assays?

Methodological Answer:

To confirm interaction with enzymes/receptors (e.g., kinases, GPCRs):

- Surface Plasmon Resonance (SPR): Measure binding kinetics (, /) using immobilized target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular Thermal Shift Assay (CETSA): Monitor target stabilization in cell lysates under varying temperatures .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

SAR workflows involve:

- Core Modifications: Replace benzofuran with indole or thiophene to assess π-π stacking effects .

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

- In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding poses against homology models .

What methodologies address low solubility in pharmacokinetic studies?

Methodological Answer:

Improve bioavailability via:

- Salt Formation: Co-crystallize with succinic acid or HCl to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the pyrrolidine carboxamide .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .

How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Assay Standardization: Normalize viability assays (MTT, CellTiter-Glo) using identical seeding densities and incubation times .

- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions .

- Metabolic Stability Tests: Use liver microsomes to rule out cytochrome P450-mediated toxicity .

What computational tools predict metabolic hotspots?

Methodological Answer:

- CYP450 Metabolism Prediction: Use StarDrop or MetaSite to identify labile sites (e.g., piperidine N-methyl group) .

- Molecular Dynamics (MD): Simulate hepatic clearance pathways with GROMACS .

- QSAR Models: Train models on ADME datasets (e.g., ChEMBL) to prioritize derivatives with improved half-lives .

How to design control experiments for reaction mechanism elucidation?

Methodological Answer:

- Isotopic Labeling: Use O-water in hydrolysis steps to track carbonyl oxygen origins .

- Kinetic Studies: Monitor reaction rates under varying temperatures to distinguish SN1/SN2 pathways .

- Trapping Intermediates: Add radical scavengers (e.g., TEMPO) during cyclization to detect free-radical mechanisms .

What analytical techniques quantify enantiomeric excess (ee) in chiral intermediates?

Methodological Answer:

- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/IPA mobile phases .

- Circular Dichroism (CD): Compare CD spectra to commercial enantiomer standards .

- NMR Chiral Shift Reagents: Employ Eu(hfc) to split proton signals in diastereomeric mixtures .

How to optimize reaction yields in scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Apply Taguchi methods to optimize parameters (e.g., solvent ratio, catalyst loading) .

- Flow Chemistry: Use microreactors for exothermic steps (e.g., benzofuran acylation) to improve heat dissipation .

- In-line Analytics: Implement FTIR or Raman probes for real-time monitoring of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.